Cas no 259886-49-2 (CUCURBIT(5)URIL)

CUCURBIT(5)URIL structure
CUCURBIT(5)URIL structure
Nome del prodotto:CUCURBIT(5)URIL
Numero CAS:259886-49-2
MF:C30H30N20O10
MW:830.6872
CID:914168
PubChem ID:6096206

CUCURBIT(5)URIL Proprietà chimiche e fisiche

Nomi e identificatori

    • CUCURBIT(5)URIL
    • Cucurbit[5]uril
    • Cucurbit[5]uril (CB[5]) ammonium sulfate hydrate
    • AKOS015915606
    • AKOS024462892
    • 259886-49-2
    • Cucurbit[n]uril a
    • CHEBI:51435
    • CB[5]
    • VKSVEHYLRGITRK-UHFFFAOYSA-N
    • SCHEMBL13899614
    • 1H,4H,12H,15H-2,14:3,13-Dimethano-5H,6H,7H,8H,9H,10H,11H,16H,17H,18H,19H,20H,21H,22H-2,3,4a,5a,6a,7a,8a,9a,10a,11a,13,14,15a,16a,17a,18a,19a,20a,21a,22a-eicosaazabispentaleno[1''',6''':5'',6'',7'']cycloocta[1'',2'',3'':3',4']pentaleno[1',6':5,6,7]cycloocta[1,2,3-cd:1',2',3'-gh]pentalene-1,4,6,8,10,12,15,17,19,21-decone, decahydro-, stereoisomer
    • Q27122605
    • Inchi: InChI=1S/C30H30N20O10/c51-21-31-1-32-12-14-36(22(32)52)4-40-16-18-44(26(40)56)8-48-20-19-47(29(48)59)7-43-17-15-39(25(43)55)3-35(21)13-11(31)33-2-34(12)24(54)38(14)6-42(16)28(58)46(18)10-50(20)30(60)49(19)9-45(17)27(57)41(15)5-37(13)23(33)53/h11-20H,1-10H2
    • Chiave InChI: VKSVEHYLRGITRK-QVQDFVARSA-N
    • Sorrisi: C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C1=O

Proprietà calcolate

  • Massa esatta: 830.2459
  • Massa monoisotopica: 830.245
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 60
  • Conta legami ruotabili: 0
  • Complessità: 1740
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 236A^2
  • XLogP3: -5.7

Proprietà sperimentali

  • Colore/forma: Solidi.
  • Densità: 2.62
  • Punto di fusione: No data available
  • Punto di ebollizione: No data available
  • Punto di infiammabilità: No data available
  • Solubilità: aqueous acid: soluble
  • PSA: 235.5
  • Solubilità: Non determinato.
  • Pressione di vapore: No data available

CUCURBIT(5)URIL Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
07-1310-100mg
Cucurbit[5]uril(CB[5])ammoniumsulfatehydrate,99+%
259886-49-2 99+%
100mg
1154.0CNY 2021-07-08
BAI LING WEI Technology Co., Ltd.
07-1310-100mg
Cucurbit[5]uril (CB[5]) ammonium sulfate hydrate, 99+%
259886-49-2 99+%
100mg
¥ 1320 2022-04-25
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C856617-250mg
Cucurbit[5]uril (CB[5]) ammonium sulfate hydrate
259886-49-2 98%
250mg
¥1,560.00 2022-09-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C856617-1g
Cucurbit[5]uril (CB[5]) ammonium sulfate hydrate
259886-49-2 98%
1g
¥4,680.00 2022-09-29
Aaron
AR002RZZ-250mg
1H,4H,12H,15H-2,14:3,13-Dimethano-5H,6H,7H,8H,9H,10H,11H,16H,17H,18H,19H,20H,21H,22H-2,3,4a,5a,6a,7a,8a,9a,10a,11a,13,14,15a,16a,17a,18a,19a,20a,21a,22a-eicosaazabispentaleno[1''',6''':5'',6'',7'']cycloocta[1'',2'',3'':3',4']pentaleno[1',6':5,6,7]cycloocta[1,2,3-cd:1',2',3'-gh]pentalene-1,4,6,8,10,12,15,17,19,21-decone, decahydro-, stereoisomer
259886-49-2 98%
250mg
$294.00 2025-02-12
Aaron
AR002RZZ-500mg
1H,4H,12H,15H-2,14:3,13-Dimethano-5H,6H,7H,8H,9H,10H,11H,16H,17H,18H,19H,20H,21H,22H-2,3,4a,5a,6a,7a,8a,9a,10a,11a,13,14,15a,16a,17a,18a,19a,20a,21a,22a-eicosaazabispentaleno[1''',6''':5'',6'',7'']cycloocta[1'',2'',3'':3',4']pentaleno[1',6':5,6,7]cycloocta[1,2,3-cd:1',2',3'-gh]pentalene-1,4,6,8,10,12,15,17,19,21-decone, decahydro-, stereoisomer
259886-49-2 98%
500mg
$410.00 2023-12-14
1PlusChem
1P002RRN-1g
1H,4H,12H,15H-2,14:3,13-Dimethano-5H,6H,7H,8H,9H,10H,11H,16H,17H,18H,19H,20H,21H,22H-2,3,4a,5a,6a,7a,8a,9a,10a,11a,13,14,15a,16a,17a,18a,19a,20a,21a,22a-eicosaazabispentaleno[1''',6''':5'',6'',7'']cycloocta[1'',2'',3'':3',4']pentaleno[1',6':5,6,7]cycloocta[1,2,3-cd:1',2',3'-gh]pentalene-1,4,6,8,10,12,15,17,19,21-decone, decahydro-, stereoisomer
259886-49-2 98%
1g
$641.00 2023-12-18
1PlusChem
1P002RRN-100mg
1H,4H,12H,15H-2,14:3,13-Dimethano-5H,6H,7H,8H,9H,10H,11H,16H,17H,18H,19H,20H,21H,22H-2,3,4a,5a,6a,7a,8a,9a,10a,11a,13,14,15a,16a,17a,18a,19a,20a,21a,22a-eicosaazabispentaleno[1''',6''':5'',6'',7'']cycloocta[1'',2'',3'':3',4']pentaleno[1',6':5,6,7]cycloocta[1,2,3-cd:1',2',3'-gh]pentalene-1,4,6,8,10,12,15,17,19,21-decone, decahydro-, stereoisomer
259886-49-2
100mg
$122.00 2023-12-18
BAI LING WEI Technology Co., Ltd.
J30545198-100mg
CUCURBIT(5)URIL
259886-49-2 contains acid of crystalization
100mg
¥1134 2023-11-24
eNovation Chemicals LLC
D626900-1g
1H,4H,12H,15H-2,14:3,13-Dimethano-5H,6H,7H,8H,9H,10H,11H,16H,17H,18H,19H,20H,21H,22H-2,3,4a,5a,6a,7a,8a,9a,10a,11a,13,14,15a,16a,17a,18a,19a,20a,21a,22a-eicosaazabispentaleno[1''',6''':5'',6'',7'']cycloocta[1'',2'',3'':3',4']pentaleno[1',6':5,6,7]cyclooct
259886-49-2 97%
1g
$554 2025-02-19

CUCURBIT(5)URIL Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Sodium chloride ;  10 min
Riferimento
Efficient synthesis of cucurbiturils and their derivatives using mechanochemical high-speed ball milling (HSBM)
Xu, Wenhao; et al, High Performance Polymers, 2021, 33(5), 509-518

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water ;  24 h, 75 - 90 °C
Riferimento
Cucurbituril Homologues and Derivatives: New Opportunities in Supramolecular Chemistry
Lee, Jae Wook; et al, Accounts of Chemical Research, 2003, 36(8), 621-630

CUCURBIT(5)URIL Raw materials

CUCURBIT(5)URIL Preparation Products

CUCURBIT(5)URIL Letteratura correlata

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:259886-49-2)CUCURBIT(5)URIL
sfd19288
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta